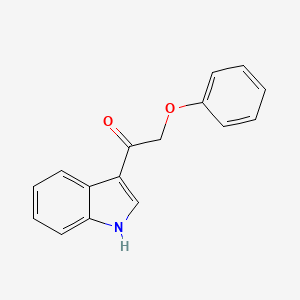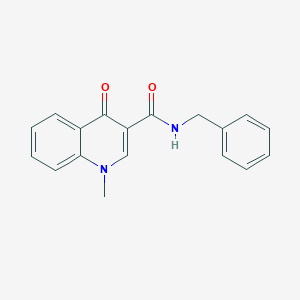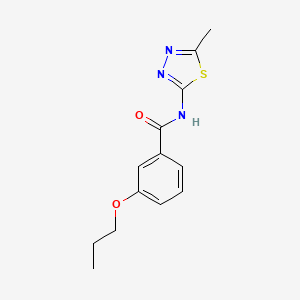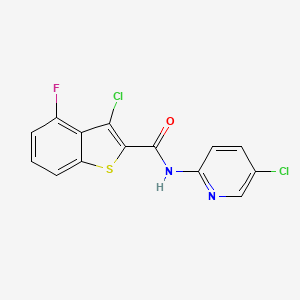![molecular formula C21H23N3O3 B4662493 (5E)-1-(2,3-dimethylphenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4662493.png)
(5E)-1-(2,3-dimethylphenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Descripción general
Descripción
(5E)-1-(2,3-dimethylphenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(2,3-dimethylphenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One possible route includes:
Formation of the Pyrimidine Core: Starting with a suitable precursor such as barbituric acid, the pyrimidine core can be synthesized through condensation reactions.
Substitution Reactions: Introduction of the 2,3-dimethylphenyl group and the 1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl group can be achieved through nucleophilic substitution reactions.
Final Assembly: The final step involves the formation of the methylene bridge, linking the pyrimidine core with the pyrrole moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the methylene bridge, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5E)-1-(2,3-dimethylphenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, pyrimidine derivatives are known for their potential therapeutic properties. They can act as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of this compound would require further experimental validation.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes. Their chemical stability and reactivity make them suitable for various applications.
Mecanismo De Acción
The mechanism of action of (5E)-1-(2,3-dimethylphenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione would depend on its specific interactions with biological targets. Generally, pyrimidine derivatives can interact with enzymes, receptors, and nucleic acids, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Barbituric Acid Derivatives: Known for their sedative and hypnotic properties.
Pyrimidine Nucleotides: Essential components of DNA and RNA.
Thymine and Cytosine: Naturally occurring pyrimidines in nucleic acids.
Uniqueness
The uniqueness of (5E)-1-(2,3-dimethylphenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substitution pattern and the presence of both pyrimidine and pyrrole moieties. This combination can lead to unique chemical and biological properties, distinguishing it from other pyrimidine derivatives.
Propiedades
IUPAC Name |
(5E)-1-(2,3-dimethylphenyl)-5-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-6-23-13(3)10-16(15(23)5)11-17-19(25)22-21(27)24(20(17)26)18-9-7-8-12(2)14(18)4/h7-11H,6H2,1-5H3,(H,22,25,27)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJMHIUSDPRQGG-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C1C)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC(=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC(=C1C)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC(=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4662412.png)



![1-[4-(TERT-BUTYL)BENZYL]-4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINE](/img/structure/B4662444.png)
![1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4662451.png)
![3-methyl-6-(naphthalen-2-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4662452.png)
![dimethyl 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}terephthalate](/img/structure/B4662467.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine hydrochloride](/img/structure/B4662487.png)
![4-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B4662503.png)
![N-(4-acetylphenyl)-2-[(2-cyclopropyl-4-quinolinyl)carbonyl]hydrazinecarboxamide](/img/structure/B4662511.png)
![6-(4-chlorophenyl)-3-cyclopropyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4662513.png)

![METHYL 1-(3-METHOXYPHENYL)-7-METHYL-3-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4662520.png)
